5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline moiety, which is a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . The molecular formula is C12H7N3O2S, with an average mass of 257.268 and a monoisotopic mass of 257.025897173 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 257.268 and a monoisotopic mass of 257.025897173 . The chemical formula is C12H7N3O2S .Scientific Research Applications
QMT has been used in a variety of scientific research applications, including organic synthesis, materials science, biochemistry, and drug discovery. In organic synthesis, QMT has been used as a starting material in the synthesis of a variety of compounds, including quinoxaline derivatives, pyridines, and pyrimidines. In materials science, QMT has been used as a building block for the synthesis of nanomaterials and organic-inorganic hybrid materials. In biochemistry, QMT has been used to study the structure and function of enzymes, as well as to develop new drugs.
Mechanism of Action
Target of Action
The primary target of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a potent inhibitor of PI3Kγ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . This inhibition disrupts the downstream signaling pathways regulated by PIP3 .
Biochemical Pathways
The inhibition of PI3Kγ affects several biochemical pathways. Most notably, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and survival . By inhibiting PI3Kγ, the compound can potentially slow down cell growth and proliferation, making it a potential candidate for cancer treatment .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PI3Kγ . By disrupting the PI3K/AKT/mTOR pathway, the compound can potentially induce cell cycle arrest, inhibit cell growth and proliferation, and promote apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific details about how such factors affect this compound are currently unknown
Advantages and Limitations for Lab Experiments
QMT is a highly versatile compound that has a wide range of applications in the scientific research field. One of the major advantages of using QMT in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, QMT is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, one of the major limitations of using QMT in laboratory experiments is that it can be difficult to control the amount of QMT that is used in a reaction.
Future Directions
The unique structure of QMT and its wide range of applications in the scientific research field make it an attractive target for further research. Possible future directions include the development of new synthetic methods for the synthesis of QMT and its derivatives, the development of new materials based on QMT, and the investigation of the biochemical and physiological effects of QMT. In addition, further research is needed to explore the potential of QMT as a drug target and for the development of new drugs.
Synthesis Methods
QMT can be synthesized through a variety of methods, such as a three-component reaction of an aromatic aldehyde, an aromatic amine, and a nitroalkane. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide. The product is then purified by recrystallization or column chromatography.
Biochemical Analysis
Biochemical Properties
The compound 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione interacts with the enzyme PI3Kγ . PI3Kγ is a phosphoinositide-3-kinase that phosphorylates PtdIns(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . PIP3 plays a key role in cellular signaling .
Cellular Effects
It is known that it inhibits PI3Kγ, which plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PI3Kγ . By inhibiting this enzyme, it prevents the phosphorylation of PtdIns(4,5)P2 to PIP3, thereby affecting the downstream signaling pathways .
Metabolic Pathways
properties
IUPAC Name |
5-(quinoxalin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)5-7-1-2-9-10(6-7)15-4-3-14-9/h1-6H,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZZPPZOCECEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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